Diéthyl 3,4-dihydroxythiophène-2,5-dicarboxylate

Vue d'ensemble

Description

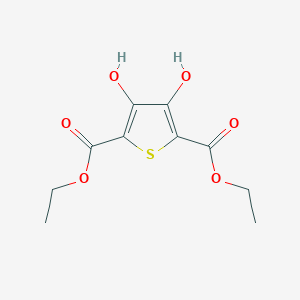

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Applications De Recherche Scientifique

Synthesis of Conductive Polymers

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate serves as a precursor for the synthesis of 3,4-ethylenedioxythiophene (EDOT) and its derivatives. These derivatives are critical in producing electrically conductive polymers that exhibit transparency and flexibility. Such polymers are utilized in:

- Electrodes and Sensors : Conductive polymers derived from diethyl 3,4-dihydroxythiophene are employed in sensors due to their high conductivity and electrochemical stability .

- Capacitors and Electroluminescent Displays : The polymers are also used in capacitors and displays, where their conductive properties enhance performance and efficiency .

Energy Storage Applications

The compound is integral to the development of materials for energy storage devices such as batteries and supercapacitors. Its derivatives have been shown to possess favorable redox properties, making them suitable for:

- Redox Active Materials : These materials can store and release energy efficiently due to their ability to undergo oxidation and reduction reactions .

- Supercapacitors : The high surface area and conductivity of the resulting polymers enhance charge storage capabilities, leading to improved performance in supercapacitor applications .

Electrochromic Devices

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is also significant in the field of electrochromism. Electrochromic devices change color when an electric voltage is applied. The applications include:

- Smart Windows : Polymers derived from this compound can be used in smart windows that adjust transparency based on electrical input, contributing to energy efficiency in buildings.

- Displays : These materials are utilized in displays that require rapid color changes without significant power consumption .

Case Study 1: Synthesis of EDOT Derivatives

A study demonstrated the efficient synthesis of EDOT derivatives from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate using various synthetic routes such as the Mitsunobu reaction. The study highlighted the compound's utility as a key intermediate in producing stable conducting polymers .

Case Study 2: Conductivity Enhancement

Research has shown that incorporating diethyl 3,4-dihydroxythiophene into polymer matrices significantly enhances their conductivity. This improvement is attributed to the electron-donating properties of the thiophene ring structure, which stabilizes the conducting state of the polymer .

Comparative Data Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Conductive Polymers | Electrodes, sensors | High conductivity and stability |

| Energy Storage | Batteries, supercapacitors | Efficient energy storage and release |

| Electrochromic Devices | Smart windows, displays | Rapid color change with low power consumption |

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of alkylenedioxythiophene monomers , which are known to form electrochromic conducting polymers .

Mode of Action

It is known to participate in o-alkylation reactions . In these reactions, the compound interacts with other reactants, leading to the formation of new products .

Biochemical Pathways

The compound is involved in the synthesis of alkylenedioxythiophene monomers . These monomers can be polymerized to form electrochromic conducting polymers

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 248 , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is the synthesis of alkylenedioxythiophene monomers . These monomers can be used to form electrochromic conducting polymers , which have applications in organic electronics .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . The compound’s reactivity in chemical reactions can also be influenced by the presence of catalysts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate can be synthesized through the O-alkylation of the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dichloroethane. This reaction is typically catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride. The reaction conditions involve the use of potassium iodide as a synergistic catalyst, achieving high conversion and selectivity .

Industrial Production Methods

Industrial production of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

O-alkylation: Reaction with 1,2-dichloroethane to form diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate.

Curtius-like rearrangement: Used for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on thiophene, pyrrole, and furan ring systems.

Common Reagents and Conditions

Curtius-like rearrangement: Specific reagents and conditions depend on the desired heterocyclic product.

Major Products

Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate: Formed through O-alkylation.

2,5-diamide-substituted five-membered heterocycles: Formed through Curtius-like rearrangement.

Activité Biologique

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (DHTDC) is an organic compound recognized for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic electronics. This article provides a comprehensive overview of the biological activity of DHTDC, supported by case studies and research findings.

Chemical Structure and Properties

DHTDC features a thiophene ring with two hydroxyl groups and two carboxylate ester groups. Its molecular formula is C12H14O6S, with a molecular weight of approximately 286.30 g/mol. The presence of the thiophene ring contributes to its unique chemical properties and biological reactivity.

Biological Activities

Research indicates that DHTDC exhibits several notable biological activities:

- Antioxidant Activity : DHTDC has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have demonstrated that DHTDC can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Properties : DHTDC has exhibited antimicrobial activity against various bacterial strains. This suggests its potential use as a natural preservative or therapeutic agent against infections .

- Anticancer Potential : Preliminary studies indicate that DHTDC may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of key signaling pathways involved in cell survival and proliferation .

The biological effects of DHTDC are attributed to its ability to interact with various cellular targets:

- Cellular Signaling : DHTDC may influence cellular signaling pathways related to oxidative stress and inflammation, enhancing the body's defense mechanisms against disease .

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes that play a role in inflammation and cancer progression, further supporting its therapeutic potential .

Case Studies

- Antioxidant Study : A study assessed the antioxidant capacity of DHTDC using various assays (DPPH, ABTS). Results indicated that DHTDC significantly reduced oxidative stress markers in vitro, suggesting its potential application in oxidative stress-related diseases .

- Anti-inflammatory Research : In a model of induced inflammation, DHTDC administration resulted in reduced levels of inflammatory cytokines (e.g., TNF-alpha, IL-6), demonstrating its efficacy as an anti-inflammatory agent .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that DHTDC inhibited bacterial growth effectively, indicating its potential as an antimicrobial compound .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of DHTDC's biological activity, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | C12H14O6S | Methyl groups instead of ethyl | Lower antioxidant activity |

| Ethyl 3-hydroxythiophene-2-carboxylate | C10H10O4S | Lacks one hydroxyl group | Reduced anti-inflammatory effects |

| Diethyl thiophene-2,5-dicarboxylate | C12H14O4S | No hydroxyl substitutions | Minimal biological activity |

DHTDC is distinguished by its specific arrangement of functional groups that enhance its reactivity and biological efficacy compared to these similar compounds.

Propriétés

IUPAC Name |

diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKOBAHUBJPMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288763 | |

| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-66-8 | |

| Record name | 1822-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

A1: The synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate commonly involves the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base like sodium ethoxide. [] This reaction leads to the formation of the disodium salt of the target compound, which is subsequently acidified to obtain the desired product.

Q2: What is the significance of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in materials science?

A2: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate serves as a crucial building block for synthesizing 3,4-ethylenedioxythiophene (EDOT) and its derivatives. [, ] EDOT is a monomer widely employed in the production of the conducting polymer PEDOT, known for its excellent electrical conductivity, optical transparency, and stability. []

Q3: How is the structure of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate confirmed?

A3: The structure of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is confirmed using various spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, connectivity of atoms, and molecular weight, confirming the identity and purity of the synthesized compound.

Q4: Can Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergo further chemical modifications?

A4: Yes, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate exhibits reactivity towards nucleophilic substitution reactions. [, ] For instance, it reacts with alkyl halides or tosylated derivatives of ethylene glycol to introduce various alkoxy or etheric side chains at the 3 and 4 positions of the thiophene ring. [] This allows for fine-tuning the properties of the resulting monomers and polymers.

Q5: What are the potential applications of polymers derived from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

A5: Polymers synthesized from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives find potential applications in various fields. These include electrochromic and photovoltaic devices, [] thanks to their electrical conductivity and ability to interact with light. Furthermore, these materials are being explored for their potential in organic electronics and sensor technologies. []

Q6: Are there any environmental concerns associated with Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives?

A6: While the provided research does not directly address the environmental impact of this compound, it's crucial to consider the environmental fate and potential toxicity of all new materials. Researchers are encouraged to investigate the biodegradability and ecotoxicological effects of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives to ensure their safe and sustainable use.

Q7: What are the future directions in research related to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

A7: Future research can focus on exploring new synthetic methodologies for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives, potentially employing greener and more efficient approaches. [] Additionally, deeper investigation into structure-property relationships will be crucial for designing polymers with tailored properties for specific applications in organic electronics, energy storage, and beyond.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.